molecular formula C20H19FN6O B11238996 3-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11238996
M. Wt: 378.4 g/mol
InChI Key: UFAXRAJTZDSIED-UHFFFAOYSA-N
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Description

3-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multi-step organic reactionsThe final step involves the attachment of the propan-1-ol moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs).

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing phosphorylation of key substrates involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

3-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C20H19FN6O/c21-14-6-4-7-15(12-14)24-18-17-13-23-27(16-8-2-1-3-9-16)19(17)26-20(25-18)22-10-5-11-28/h1-4,6-9,12-13,28H,5,10-11H2,(H2,22,24,25,26)

InChI Key

UFAXRAJTZDSIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)F)NCCCO

Origin of Product

United States

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